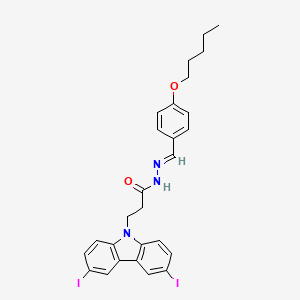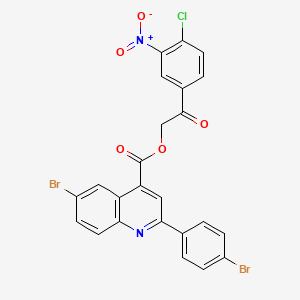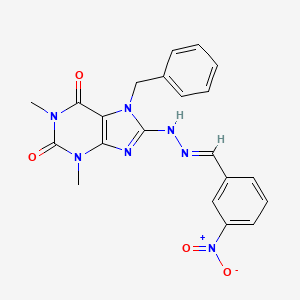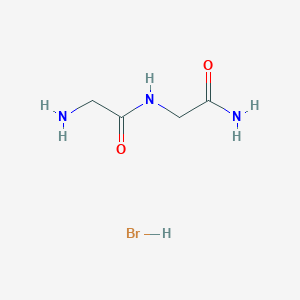
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-(pentyloxy)benzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from simple aromatic compounds
Hydrazide Formation: The hydrazide functional group is introduced by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.
Benzylidene Substitution: The final step involves the condensation of the hydrazide with 4-(pentyloxy)benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the hydrazide to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diiodo-9H-carbazole: A simpler compound with similar iodine substitution but lacking the hydrazide and benzylidene groups.
N-(4-(Pentyloxy)benzylidene)propanohydrazide: A compound with a similar hydrazide and benzylidene structure but lacking the carbazole core.
Uniqueness
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide is unique due to its combination of a carbazole core with iodine substitution and a hydrazide functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C27H27I2N3O2 |
|---|---|
Molekulargewicht |
679.3 g/mol |
IUPAC-Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-pentoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C27H27I2N3O2/c1-2-3-4-15-34-22-9-5-19(6-10-22)18-30-31-27(33)13-14-32-25-11-7-20(28)16-23(25)24-17-21(29)8-12-26(24)32/h5-12,16-18H,2-4,13-15H2,1H3,(H,31,33)/b30-18+ |
InChI-Schlüssel |
QTFRJTYWPZAKTK-UXHLAJHPSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)


![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)

![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)

![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

